Desthiobiotin-peg3-triazole-dbco-sulfo-maleimide

Bioconjugation Antibody-Drug Conjugates PROTACs

This heterotrifunctional linker integrates a DBCO group for copper-free SPAAC, a sulfo-maleimide for aqueous thiol coupling, and a reversible desthiobiotin handle (Kd ~10⁻¹¹ M) enabling gentle streptavidin capture and elution. Unlike simple bifunctional reagents, this architecture permits two sequential, orthogonal bioconjugations without intermediate purification, while the sulfonate group prevents aggregation and ensures solubility in physiological buffers. Designed for streamlined assembly of antibody-drug conjugates, PROTACs, and low-abundance protein labeling. Eliminate cross-reactivity and solubility issues of separate reagents—choose the integrated solution.

Molecular Formula C46H60N10O13S
Molecular Weight 993.1 g/mol
Cat. No. B15606026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-peg3-triazole-dbco-sulfo-maleimide
Molecular FormulaC46H60N10O13S
Molecular Weight993.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H60N10O13S/c1-31-35(51-46(63)50-31)12-3-2-4-14-38(57)47-20-23-67-25-27-69-28-26-68-24-22-56-44-34-11-7-8-13-36(34)55(30-32-9-5-6-10-33(32)43(44)52-53-56)42(61)17-19-48-45(62)37(70(64,65)66)29-49-39(58)18-21-54-40(59)15-16-41(54)60/h5-11,13,15-16,31,35,37H,2-4,12,14,17-30H2,1H3,(H,47,57)(H,48,62)(H,49,58)(H2,50,51,63)(H,64,65,66)/t31-,35+,37?/m0/s1
InChIKeyYPKJLOHTHYDCJF-SNTLLTFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide: A Heterotrifunctional Bioconjugation Linker for Sequential Click Chemistry and Reversible Affinity Capture


Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide is a heterotrifunctional linker that integrates a desthiobiotin moiety, a dibenzocyclooctyne (DBCO) group, and a sulfo-maleimide functionality, bridged by a polyethylene glycol (PEG3) spacer and a triazole linkage . This compound enables sequential, copper-free bioconjugation via strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules and thiol-specific maleimide chemistry, while the desthiobiotin group allows reversible binding to streptavidin for affinity-based capture and gentle elution [1]. The sulfo group enhances aqueous solubility, making it particularly suitable for applications involving biomolecules in physiological buffers . Its design is intended for the construction of multifunctional bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where precise, stepwise assembly is required .

Why Simple DBCO-Maleimide or Desthiobiotin-PEG Linkers Cannot Substitute for Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide in Complex Conjugation Workflows


Simple bifunctional linkers (e.g., DBCO-maleimide or desthiobiotin-PEG3-maleimide) lack the integrated trifunctionality required for orthogonal, sequential bioconjugation without intermediate purification . Replacing Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide with a combination of separate bifunctional reagents introduces stoichiometric complexity, increases the risk of cross-reactivity, and may compromise the aqueous solubility needed for maintaining protein stability . Specifically, the absence of the sulfo group on the maleimide moiety in non-sulfonated analogs results in poor water solubility, which can lead to aggregation and reduced conjugation efficiency with thiol-containing biomolecules in physiological buffers . Furthermore, the desthiobiotin group offers a critical reversible binding feature (Kd ~ 10⁻¹¹ M) that is absent in biotin-based linkers, whose irreversible binding (Kd ~ 10⁻¹⁵ M) precludes gentle elution and reuse of streptavidin resins [1]. The quantitative evidence below demonstrates why this specific heterotrifunctional architecture is not interchangeable with simpler, commercially available alternatives.

Quantitative Evidence for the Selection of Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide Over Structural Analogs


Enhanced Aqueous Solubility from the Sulfo-Maleimide Moiety Enables Conjugation in Physiological Buffers

The sulfo group on the maleimide moiety of Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide confers significantly improved water solubility compared to its non-sulfonated DBCO-maleimide analogs . While standard DBCO-maleimide is not recommended for use in aqueous buffers due to poor solubility, the sulfonated version is reported to be 'completely soluble in aqueous media' . This is a critical differentiation for maintaining protein stability and achieving high conjugation yields in physiological conditions.

Bioconjugation Antibody-Drug Conjugates PROTACs

Reversible Streptavidin Binding (Kd ~ 10⁻¹¹ M) Enables Gentle Elution vs. Irreversible Biotin (Kd ~ 10⁻¹⁵ M)

The desthiobiotin moiety binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is ~10,000-fold weaker than the biotin-streptavidin interaction (Kd ~ 10⁻¹⁵ M) [1][2]. This allows desthiobiotin-labeled molecules to be specifically eluted from streptavidin resins under mild conditions (e.g., excess free biotin or low pH), whereas biotin-tagged molecules remain essentially irreversibly bound . This reversible characteristic is essential for preserving the native structure and activity of purified proteins.

Affinity Purification Pull-Down Assays Protein-Protein Interaction

Orthogonal Trifunctionality Enables One-Pot, Sequential Conjugations Without Intermediate Purification

Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide is a heterotrifunctional template that allows for sequential thiol-maleimide and copper-free click reactions in a one-pot process [1]. This contrasts with bifunctional linkers like DBCO-PEG4-Desthiobiotin or Desthiobiotin-PEG3-sulfo-Maleimide, which lack the third reactive handle and would require additional steps or separate reagents to achieve a comparable trifunctional architecture . The integrated design reduces the number of synthetic steps, minimizes sample loss, and improves overall yield.

Sequential Bioconjugation One-Pot Synthesis Click Chemistry

Primary Application Scenarios Where Desthiobiotin-PEG3-triazole-DBCO-sulfo-maleimide Provides a Verifiable Advantage


Site-Specific Construction of Antibody-Drug Conjugates (ADCs) with Integrated Affinity Purification

The heterotrifunctional architecture enables a streamlined workflow: 1) DBCO-mediated SPAAC conjugation to an azide-functionalized antibody or drug-linker; 2) thiol-maleimide coupling to a cysteine-engineered site on the antibody; and 3) reversible capture of the conjugate via desthiobiotin-streptavidin for purification or quality control, followed by mild elution to recover functional ADC .

Development of PROTACs with a Built-in Affinity Tag for Target Engagement Studies

The linker can be used to assemble a PROTAC molecule where one ligand is attached via DBCO, another via maleimide, and the desthiobiotin serves as a purification and analytical handle for monitoring target protein degradation and E3 ligase recruitment in cellular assays .

One-Pot, Multi-Step Bioconjugation of Proteins and Peptides for Functional Proteomics

This reagent facilitates the sequential, orthogonal labeling of a protein of interest: first by cysteine-maleimide coupling, then by SPAAC with an azide-containing probe (e.g., fluorescent dye or biotin), all without intermediate purification, which is particularly valuable for working with low-abundance or sensitive protein samples [1].

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